molecular formula C16H26N2O2 B5682068 1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine

1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine

Cat. No.: B5682068
M. Wt: 278.39 g/mol
InChI Key: CSHYOYQRHPGBJK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,5-dimethoxybenzyl group attached to a piperazine ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl chloride and 4-isopropylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane.

    Procedure: The 2,5-dimethoxybenzyl chloride is added to a solution of 4-isopropylpiperazine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine nitrogen positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-4-isopropylpiperazine: Similar structure but with a phenyl group instead of a benzyl group.

    1-(2,5-Dimethoxybenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

1-(2,5-Dimethoxybenzyl)-4-isopropylpiperazine is unique due to the specific combination of the 2,5-dimethoxybenzyl group and the isopropyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-11-15(19-3)5-6-16(14)20-4/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHYOYQRHPGBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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